Telmisartan methyl ester
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N4O2/c1-5-10-31-36-32-22(2)19-25(33-35-28-13-8-9-14-29(28)37(33)3)20-30(32)38(31)21-23-15-17-24(18-16-23)26-11-6-7-12-27(26)34(39)40-4/h6-9,11-20H,5,10,21H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCCZIABCSDUPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC)C=C(C=C2C)C5=NC6=CC=CC=C6N5C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467572 | |
| Record name | Telmisartan methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
528560-93-2 | |
| Record name | Methyl 4′-[[2-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)benzimidazol-1-yl]methyl]biphenyl-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=528560-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Telmisartan methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0528560932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Telmisartan methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,1'-Biphenyl]-2-carboxylic acid, 4'-[(1,4'-dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.999 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TELMISARTAN METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D4V6KU3AI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies for Telmisartan Methyl Ester
Strategic Approaches in Telmisartan (B1682998) Methyl Ester Synthesis
The primary strategies for synthesizing telmisartan methyl ester revolve around how the core molecular structure is assembled. These can be broadly categorized into linear and convergent approaches, with specific key reactions like N-alkylation playing a pivotal role.
Multi-Step Linear Synthetic Sequences
Historically, the synthesis of telmisartan and its ester precursors was often accomplished through linear, multi-step sequences. asianpubs.orgarkat-usa.org A common starting point in these sequences is the acylation of 4-amino-3-methylbenzoic acid methyl ester. rjpbcs.comscholarsresearchlibrary.combeilstein-journals.orgnih.gov This is typically followed by a series of reactions including nitration, reduction of the nitro group, and cyclization to form a benzimidazole (B57391) derivative. rjpbcs.comscholarsresearchlibrary.combeilstein-journals.orgnih.gov The subsequent condensation with N-methyl-1,2-phenylenediamine creates the dibenzimidazole core. rjpbcs.comscholarsresearchlibrary.combeilstein-journals.orgnih.gov The final key step is the alkylation of this dibenzimidazole with an appropriate 4'-(halomethyl)-[1,1'-biphenyl]-2-carboxylate derivative to yield the telmisartan ester. google.com
Convergent Synthesis Strategies for this compound
To overcome the limitations of linear synthesis, more efficient convergent strategies have been developed. asianpubs.orgrjpbcs.com These approaches involve the separate synthesis of key fragments of the molecule, which are then combined in the later stages. A significant advancement in this area is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. asianpubs.orgrjpbcs.comscholarsresearchlibrary.com
| Strategy | Key Features | Advantages | Disadvantages |
| Linear Synthesis | Sequential addition of molecular components. | Straightforward conceptually. | Low overall yield, multiple steps, potential for impurity formation. asianpubs.orgscholarsresearchlibrary.com |
| Convergent Synthesis | Independent synthesis of key fragments followed by coupling. | Higher overall yield, fewer steps in the main chain, increased efficiency. rjpbcs.comgoogle.com | May require more complex starting materials and coupling procedures. |
N-Alkylation in this compound Synthesis
A crucial step in many synthetic routes to this compound is the N-alkylation of a benzimidazole or dibenzimidazole intermediate. google.comnih.gov This reaction forms the critical bond between the heterocyclic core and the biphenyl (B1667301) moiety.
The reaction typically involves treating the appropriate benzimidazole derivative with an alkylating agent such as methyl 4′-(bromomethyl)-[1,1′-biphenyl]-2-carboxylate in the presence of a base. nih.gov Common bases used include sodium hydride (NaH) in an anhydrous solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). nih.gov The reaction mixture is stirred for several hours to ensure completion. nih.gov
For example, the N-alkylation of a heterocycle with methyl 4′-(bromomethyl)-[1,1′-biphenyl]-2-carboxylate can be performed by first treating the heterocycle with 1.2 equivalents of NaH in anhydrous DMF, followed by the addition of 1.1 equivalents of the alkylating agent. nih.gov The reaction is then stirred for 10-16 hours. nih.gov Another example involves the alkylation of 1,7'-dimethyl-2'-propyl-1H,3'H-[2,5']bibenzoimidazolyl with 4'-bromomethyl-biphenyl-2-carboxylic acid methyl ester in toluene, resulting in a 69% yield of this compound. google.com
Precursor Chemistry and Intermediate Transformations
The successful synthesis of this compound relies on the efficient preparation of key precursors and their subsequent transformations.
Preparation of 4-Amino-3-methylbenzoic Acid Methyl Ester Derivatives
The synthesis of the benzimidazole core of telmisartan often begins with derivatives of 4-amino-3-methylbenzoic acid methyl ester. rjpbcs.comvcu.edu A common industrial process starts with the acylation of 4-amino-3-methylbenzoic acid methyl ester with butyryl chloride. rjpbcs.comnih.gov This is followed by nitration of the aromatic ring, creating methyl-4-(butyramido)-3-methyl-5-nitrobenzoate. google.comgoogle.com
The subsequent reduction of the nitro group is a critical step. google.com This can be achieved through various methods, including catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). rjpbcs.comgoogle.com The resulting amine then undergoes cyclization in the presence of acetic acid to form the benzimidazole derivative, methyl-4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylate. rjpbcs.com In some processes, the reduction of the commercially available 4-butyrylamino-3-methyl-5-nitro-benzoic acid methyl ester is followed by direct cyclization in glacial acetic acid, providing the benzimidazole intermediate in a high yield of 90% in a single step. rjpbcs.com
| Starting Material | Reagents and Conditions | Intermediate |
| 4-Amino-3-methylbenzoic acid methyl ester | 1. Butyryl chloride 2. HNO3/H2SO4 | 4-Butyrylamino-3-methyl-5-nitro-benzoic acid methyl ester rjpbcs.com |
| 4-Butyrylamino-3-methyl-5-nitro-benzoic acid methyl ester | 1. Pd/C, H2 2. Acetic acid | Methyl-4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylate rjpbcs.com |
Synthesis of Methyl 4′-(Bromomethyl)-[1,1′-biphenyl]-2-carboxylate
However, this bromination can be challenging to control, often leading to the formation of a significant amount of the dibromo impurity, 4'-(dibromomethyl)-[1,1'-biphenyl]-2-carboxylate, which can be as high as 20-45%. asianpubs.orgarkat-usa.org The stability of the desired product can also be a concern. asianpubs.orgarkat-usa.org
Alternative synthetic routes to this intermediate have been explored to improve yield and reduce impurities. One such method starts from 2-cyano-4'-bromomethylbiphenyl, which undergoes reaction with methanol (B129727) and water in the presence of a catalyst like sulfuric acid or methanesulfonic acid under pressure and elevated temperature to yield the desired product. google.com Modern synthetic approaches to the biphenyl core often utilize cross-coupling reactions, which can offer better control and higher yields. beilstein-journals.org
| Precursor | Reagents and Conditions | Product | Reported Issues |
| Methyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate | N-bromosuccinimide, dibenzoyl peroxide, CCl4, reflux | Methyl 4′-(bromomethyl)-[1,1′-biphenyl]-2-carboxylate prepchem.com | Formation of dibromo impurity (20-45%), product instability. asianpubs.orgarkat-usa.org |
| 2-Cyano-4'-bromomethylbiphenyl | Methanol, water, sulfuric acid, 140-170°C, 1.0-2.5 MPa | Methyl 4′-(bromomethyl)-[1,1′-biphenyl]-2-carboxylate google.com | Requires high pressure and temperature. |
Benzimidazole Moiety Construction from o-Haloarylamidines
A significant improvement in synthesizing the core structure of telmisartan involves the construction of the key bis-benzimidazole fragment through a copper-catalyzed cyclization of o-haloarylamidines. rsc.orgnih.gov This methodology represents a more concise synthetic route, starting from commercially available 3-methyl-4-nitrobenzoic acid. rsc.orgnih.gov The process circumvents the use of harsh and potentially hazardous reagents such as polyphosphoric acid (PPA) for the cyclization step and strong acids like HNO₃/H₂SO₄ for nitration, which were common in earlier synthetic routes. rsc.orgnih.gov
Optimization of Reaction Conditions and Yield
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key areas of focus include controlling regioselectivity, selecting appropriate catalyst systems, and managing solvent and temperature conditions. nih.govmdpi.com
Modern synthetic strategies have been developed to overcome these issues. For instance, a reductive amination-condensation sequence allows for the regioselective construction of the benzimidazole moiety, thereby avoiding the problematic alkylation of a pre-formed benzimidazole. researchgate.net Similarly, the copper-catalyzed cyclization of benzimidazolyl-substituted o-haloarylamidines provides a new way to introduce the biphenyl-4-methyl subunit, which effectively avoids the generation of regioisomer impurities that are common in traditional N-alkylation methods. rsc.org Another approach involves the regio-controlled preparation of a 2-bromo-1-methylbenzimidazole precursor, which facilitates a subsequent high-yielding cross-coupling reaction. google.comacs.org These methods ensure that the correct isomer is produced, simplifying downstream processing and improving efficiency. rsc.orgresearchgate.net
Transition-metal-catalyzed cross-coupling reactions are central to modern telmisartan synthesis, with both palladium and copper catalysts being widely used. rsc.org The Suzuki cross-coupling reaction, in particular, is an efficient method for assembling the biaryl backbone of the molecule. google.com
One convergent synthesis brings together two functionalized benzimidazole derivatives via a Suzuki reaction. acs.org Studies have optimized this step by evaluating different palladium catalysts. For example, using PdCl₂(dppf) as a catalyst with KOH in an H₂O/EtOH solvent system under microwave irradiation can achieve an 89% isolated yield with just a 2 mol % catalyst loading. google.com Furthermore, graphene-supported palladium nanoparticles (Pd/G) have been investigated as a recyclable catalyst system, demonstrating good yields and the potential for use in both batch and continuous flow processes. google.comgoogle.com
Copper catalysts are also pivotal, especially in Ullmann-type reactions for C-N bond formation. rsc.org A ligand-free, copper-catalyzed cyclization is a key step in an improved synthesis route for forming the core bis-benzimidazole fragment, highlighting the utility of copper due to its high efficiency and lower cost compared to palladium. rsc.orgnih.gov
Table 1: Optimization of Suzuki Cross-Coupling Reaction for Telmisartan Synthesis
| Entry | Catalyst (mol %) | Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | PdCl₂(dppf) (5) | Atmospheric Reflux | 18 h | 43 | google.com |
| 2 | PdCl₂(dppf) (5) | Microwave, 150°C | 30 min | 62 | google.com |
| 3 | PdCl₂(dppf) (2) | Microwave, 150°C | 20 min | 89 | google.com |
| 4 | Pd/G (2) | Microwave, 150°C | 20 min | 76 | google.comgoogle.com |
The choice of solvent and precise temperature control are critical for reaction success, particularly in cross-coupling and hydrolysis steps. For the Suzuki cross-coupling reaction, a mixture of water and ethanol (B145695) (H₂O/EtOH) is an effective solvent system. google.comgoogle.com While initial reactions were performed at atmospheric reflux, using microwave heating to achieve higher temperatures (e.g., 150°C) under elevated pressure significantly reduced reaction times from hours to minutes and improved yields. google.com
The final step in many syntheses is the hydrolysis (saponification) of the this compound to the active carboxylic acid form. The conditions for this step can be varied to optimize yield and purity. Common bases include potassium hydroxide (B78521) (KOH), sodium hydroxide (NaOH), and lithium hydroxide (LiOH). nih.govnewdrugapprovals.org The solvent system can range from methanol to ethylene (B1197577) glycol (EG) or mixtures including tetrahydrofuran (THF) and water. nih.govnewdrugapprovals.org Temperatures can vary widely, from 60°C to 160°C, depending on the chosen reagents, with reaction times adjusted accordingly to ensure complete conversion. nih.gov For instance, refluxing the methyl ester with potassium hydroxide in methanol for 24 hours can yield the final product in 90-96% yield after neutralization. newdrugapprovals.org
Table 2: Selected Conditions for Hydrolysis of this compound
| Base | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| KOH | Methanol | Reflux | 24 h | 90-96% | newdrugapprovals.org |
| KOH | Ethylene Glycol / H₂O | 160°C | 14 h | High | nih.gov |
| 2N KOH | THF / EtOH | 70°C | 18 h | - | nih.gov |
| 14% LiOH | THF | 60°C | 140 h | - | nih.gov |
| 3N NaOH | Methanol | 65°C | 72 h | - | nih.gov |
Scale-Up Synthesis and Industrial Relevance
Translating a laboratory synthesis of telmisartan to a large industrial scale presents significant challenges. justia.comgoogle.com Issues that may be minor in the lab can become major obstacles in a manufacturing plant, affecting product quality, process efficiency, and cost. justia.com Early industrial syntheses were often beset with problems such as the need for multiple crystallization steps to achieve the required purity of the final product. justia.comgoogle.com These processes could also involve very long centrifuging and drying times, reducing plant throughput and increasing costs. justia.com
Improved industrial processes aim to overcome these limitations. A key goal is to develop a synthesis that yields a crude product of high enough purity to require only a single crystallization. justia.com Modern synthetic routes, such as those employing copper-catalyzed cyclization or highly regioselective cross-coupling reactions, are more suitable for industrial scale-up because they minimize the formation of difficult-to-remove impurities. rsc.orgresearchgate.net The development of robust catalyst systems, like recyclable graphene-supported palladium nanoparticles, also holds promise for more sustainable and cost-effective industrial production. google.comgoogle.com The ability to perform reactions in more environmentally friendly solvents and avoid harsh reagents is another critical factor for modern, large-scale pharmaceutical manufacturing. google.mk
Analytical Method Development and Validation for Telmisartan Methyl Ester
Chromatographic Methodologies
Chromatographic techniques are fundamental in the analysis of Telmisartan (B1682998) methyl ester, providing the necessary separation from the parent drug, other related substances, and starting materials.
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the most widely used technique for the analysis of Telmisartan and its related compounds, including Telmisartan methyl ester. Stability-indicating HPLC methods have been developed to separate Telmisartan from its process-related impurities and degradation products. chemmethod.comchemmethod.com
These methods typically utilize a C8 or C18 stationary phase, which is suitable for the separation of non-polar compounds like Telmisartan and its ester. chemmethod.comscispace.com A gradient elution is often employed to achieve optimal separation of a wide range of impurities with varying polarities. The mobile phase commonly consists of an aqueous component (such as a phosphate (B84403) or ammonium (B1175870) formate (B1220265) buffer to control pH) and an organic modifier like acetonitrile (B52724) or methanol (B129727). scispace.comlppcollegerisod.ac.in Detection is usually performed using a UV detector, with wavelengths around 230 nm or 295 nm being common. chemmethod.comscispace.com
Method validation is performed according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, precision, accuracy, and robustness. chemmethod.com The limit of detection (LOD) and limit of quantitation (LOQ) for impurities are established to ensure the method is sensitive enough for its intended purpose. For instance, in a method for Telmisartan and its impurities, the LOQ for related substances can be as low as 0.03% w/w. chemmethod.com
Table 1: Typical HPLC Parameters for the Analysis of Telmisartan and Related Substances
| Parameter | Typical Conditions |
|---|---|
| Column | Symmetry Shield RP8 (150 mm x 4.6 mm, 3.5 µm) or equivalent C18 |
| Mobile Phase A | 0.05% Trifluoroacetic Acid in Water or 10mM Ammonium Formate (pH 3.0-4.0) |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution | Gradient |
| Flow Rate | 0.8 - 1.0 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection | UV at 230 nm or 295 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is generally not the primary method for the analysis of this compound due to the compound's high molecular weight and low volatility. GC is more suitable for the analysis of volatile and thermally stable compounds.
However, GC, particularly when coupled with a headspace sampler, is a valuable technique for the determination of residual volatile organic impurities (OVIs) that may be present from the synthesis of Telmisartan. ijcrr.comijcrr.com A common setup involves a headspace gas chromatograph with a flame ionization detector (FID). ijcrr.comijpsonline.com This method can quantify residual solvents like methanol, acetone, and n-butanol, which are often used in the manufacturing process. ijcrr.comijcrr.com
For the direct analysis of this compound by GC, a derivatization step to increase its volatility would likely be necessary, but this is not a commonly reported approach in the literature.
Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of spectroscopic methods, are powerful tools for the analysis of complex mixtures and the identification of unknown compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique used for the determination of Telmisartan and its impurities in various matrices. ingenieria-analitica.comshimadzu.com LC-MS/MS, in particular, is used for trace-level quantification. ingenieria-analitica.com The method's compatibility with the mobile phases used in HPLC makes it a seamless extension for impurity profiling. chemmethod.com
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is another powerful hyphenated technique employed for the structural elucidation of impurities and degradation products without the need for their isolation. nih.govconicet.gov.ar This technique was successfully used to characterize a photolytic degradation product of Telmisartan, demonstrating its utility in identifying unknown structures formed during stability studies. nih.gov
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopic techniques are indispensable for the structural confirmation and quantification of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR are used to confirm the identity of this compound.
The ¹H NMR spectrum of this compound would show characteristic signals for the aromatic protons, the methylene (B1212753) group protons of the benzyl (B1604629) moiety, the propyl group protons, and the methyl protons of the ester and the N-methyl group. The presence of a singlet around 3.8-3.9 ppm is indicative of the methyl ester group (-OCH₃). rsc.org
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum would show distinct signals for the carbonyl carbon of the ester group, the aromatic carbons, and the aliphatic carbons of the propyl and methyl groups. rsc.orgnewdrugapprovals.org Two-dimensional NMR techniques like COSY, HSQC, and HMBC are often used to assign the complex proton and carbon signals and to fully characterize the structure of impurities. researchgate.net
Table 2: Representative ¹H NMR and ¹³C NMR Data for a Telmisartan-Related Structure
| Type | Chemical Shift (δ ppm) |
|---|---|
| ¹H NMR (CDCl₃) | 8.11 (d), 7.82-7.86 (m), 7.70-7.73 (m), 7.40-7.43 (m), 7.32-7.39 (m), 3.90 (s, 3H, -OCH₃), 2.69 (s, 3H, -CH₃) rsc.org |
| ¹³C NMR (CDCl₃) | 151.31, 149.63, 142.88, 136.80, 134.80, 134.55, 134.03, 127.56, 125.15, 123.81, 123.18, 120.28, 110.00, 32.01, 20.66 rsc.org |
Note: The data presented is for a related intermediate and serves as an example of the types of signals observed.
Mass Spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound. For this compound, which has a molecular formula of C₃₄H₃₂N₄O₂, the expected molecular weight is approximately 528.64 g/mol . nih.gov
In LC-MS analysis, electrospray ionization (ESI) is a commonly used soft ionization technique that typically produces a protonated molecule [M+H]⁺ in the positive ion mode. researchgate.net Therefore, for this compound, a prominent ion at m/z 529 would be expected.
Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern of the molecule, which can aid in structural confirmation. The fragmentation of Telmisartan has been studied, and a major fragment ion at m/z 276.2 has been reported, which corresponds to a key structural component. researchgate.net While specific fragmentation data for the methyl ester is not widely published, it would be expected to show similar fragmentation patterns to Telmisartan, with additional fragments related to the loss of the methoxy (B1213986) group (-OCH₃) or the methyl formate molecule (HCOOCH₃).
UV-Visible Spectroscopy
UV-Visible spectrophotometry is a widely used analytical technique for the quantitative determination of Telmisartan in bulk and pharmaceutical dosage forms. wisdomlib.org The method is based on the principle that the molecule absorbs ultraviolet radiation at a specific wavelength, and the amount of light absorbed is directly proportional to its concentration. ijtsrd.com The UV spectrum of Telmisartan is typically characterized by a distinct absorption pattern that allows for its identification and quantification. wisdomlib.org
For analysis, Telmisartan is dissolved in a suitable solvent, with methanol and 0.1 M Sodium Hydroxide (B78521) (NaOH) being commonly employed. ijtsrd.comscispace.com The selection of the solvent is crucial as it can influence the absorption characteristics of the compound. Once dissolved, the solution is scanned across a UV wavelength range, typically from 200 to 400 nm, to determine the wavelength of maximum absorbance (λmax). nih.govwjpsonline.com For Telmisartan, the λmax is consistently reported to be in the range of 296 nm to 298 nm. scispace.comnih.govijnrd.orgresearchgate.net This specific wavelength is then used for all subsequent quantitative measurements as it provides the highest sensitivity and minimizes potential interference. nih.gov
Application in Quality Control and Research
Validated analytical methods are indispensable for the application of this compound in both quality control (QC) and research settings. As a known impurity and process-related substance of Telmisartan, the accurate quantification of this compound is critical for ensuring the safety, efficacy, and stability of the final pharmaceutical product. chemmethod.comveeprho.com These methods serve as essential tools throughout the drug development lifecycle, from initial synthesis research to routine quality assurance of commercial batches. synzeal.com
In Quality Control , the primary application of these analytical methods is the identification and quantification of this compound in Telmisartan active pharmaceutical ingredient (API) and its finished dosage forms. africanjournalofbiomedicalresearch.comafricanjournalofbiomedicalresearch.com Regulatory bodies require strict control over impurities in pharmaceutical products. chemmethod.com Therefore, robust, stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), are developed and validated to separate and measure this compound, even in the presence of the main drug substance and other related impurities or degradation products. chemmethod.com This ensures that each batch of the drug meets the stringent purity specifications set by pharmacopeias and health authorities. veeprho.com The methods are validated according to International Conference on Harmonisation (ICH) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and sensitivity. chemmethod.comafricanjournalofbiomedicalresearch.com
Key validation parameters for a stability-indicating HPLC method designed to detect impurities like this compound are summarized below.
| Validation Parameter | Description | Typical Acceptance Criteria/Results |
|---|---|---|
| Specificity | The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradants, or matrix components. | The drug is effectively separated from its degradation products and other impurities, demonstrating the stability-indicating nature of the assay. chemmethod.com |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. | A correlation coefficient (r²) of ≥ 0.999 is typically achieved over the concentration range. ijprajournal.com |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | For Telmisartan-related impurities, LODs can be as low as 0.01% to 0.02% (w/w). chemmethod.com |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | For Telmisartan-related impurities, LOQs are often established at 0.03% to 0.05% (w/w). chemmethod.com |
| Accuracy | The closeness of test results obtained by the method to the true value, often determined by recovery studies. | Percentage recovery is typically found to be within 99-101%. ijprajournal.com |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the Relative Standard Deviation (%RSD). | %RSD for repeated measurements is generally required to be less than 2%. wjpsonline.com |
In Research and Development , these analytical methods are fundamental. During the chemical synthesis of Telmisartan, methods are used to monitor the formation of process-related impurities like the methyl ester, allowing for the optimization of reaction conditions to minimize their levels. synzeal.com Furthermore, in forced degradation studies, which are a crucial part of drug development, these methods are employed to understand the degradation pathways of Telmisartan under various stress conditions such as acid, base, oxidation, heat, and light. chemmethod.com This helps to identify potential degradants, including this compound, and establishes the stability-indicating capability of the analytical procedure. chemmethod.com Reference standards of this compound are vital in these research applications for the validation and calibration of analytical methods. veeprho.comsynzeal.com
The following table outlines typical chromatographic conditions for a stability-indicating RP-HPLC method used for the analysis of Telmisartan and its impurities.
| Parameter | Condition |
|---|---|
| Column | Symmetry Shield RP8 (150 mm x 4.6 mm, 3.5 µm) chemmethod.com or C18 columns. africanjournalofbiomedicalresearch.comwjpsonline.com |
| Mobile Phase | Gradient elution using a mixture of an acidic buffer (e.g., 0.05% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile). chemmethod.com |
| Flow Rate | Typically around 0.5 mL/min to 1.3 mL/min. ijprajournal.comwjpsonline.com |
| Detection Wavelength | UV detection at 230 nm or 296 nm. chemmethod.comijprajournal.com |
| Column Temperature | Maintained at ambient (e.g., 25 °C or 30°C). chemmethod.comwjpsonline.com |
| Injection Volume | 10 µL. chemmethod.com |
Impurity Profiling and Control in Telmisartan Methyl Ester Production
Identification and Characterization of Process-Related Impurities
Process-related impurities in Telmisartan (B1682998) methyl ester production can originate from various sources, including the starting materials, intermediates, reagents, and unintended side reactions that occur during synthesis. chemmethod.com A thorough understanding of the synthetic pathway is crucial for predicting and identifying potential impurities. newdrugapprovals.org
The quality of key starting materials (KSMs) has a direct impact on the purity profile of the final intermediate. Impurities present in the KSMs can be carried through the synthetic steps or can participate in side reactions to form new impurities. The synthesis of Telmisartan, and by extension its methyl ester intermediate, often involves the coupling of two primary fragments: a benzimidazole (B57391) core and a biphenyl (B1667301) moiety.
One of the key intermediates for the biphenyl fragment is methyl 4'-(bromomethyl)biphenyl-2-carboxylate. This intermediate is typically prepared by the bromination of methyl 4'-methylbiphenyl-2-carboxylate. A potential impurity formed during this bromination step is methyl 4',4'-dibromo methyl biphenyl-2-carboxylate . researchgate.net This impurity arises from over-bromination of the starting material and can lead to the formation of related impurities in subsequent steps if not adequately controlled. researchgate.net
Another common starting material in various Telmisartan synthesis routes is 4-amino-3-methylbenzoic acid methyl ester. Impurities in this KSM can lead to the formation of various downstream impurities.
Table 1: Key Starting Material Related Impurities
| Impurity Name | Origin |
|---|
Throughout the multi-step synthesis of Telmisartan methyl ester, various side reactions can occur, leading to the formation of by-products. These can result from incomplete reactions, competing reaction pathways, or the reaction of intermediates with leftover reagents or solvents.
For example, the synthesis of the benzimidazole core of Telmisartan involves several stages, including acylation, nitration, reduction, and cyclization. Each of these steps presents an opportunity for by-product formation. In the final alkylation step to produce Telmisartan or its esters, the use of certain bases like potassium tert-butoxide has been associated with high levels of organic volatile impurities. newdrugapprovals.org Additionally, hydrolysis of nitrile intermediates, if used in the synthetic route, can sometimes be incomplete, leading to residual nitrile-containing impurities. newdrugapprovals.org
Some identified process-related impurities that can be considered synthetic by-products are listed in the table below.
Table 2: Selected Synthetic By-Products and Intermediates
| Compound Name | CAS Number | Notes |
|---|---|---|
| 4-Butyrylamino-3-methyl-5-nitrobenzoic Acid Methyl Ester | 152628-01-8 | An intermediate in the Telmisartan synthesis pathway. |
| 4-Methyl-2-propyl-1H-benzimidazole-6-carboxylic Acid Methyl Ester | 152628-00-7 | An intermediate in the synthesis of the benzimidazole core. pharmaffiliates.com |
Regioisomers are structural isomers that have the same molecular formula but differ in the position of substituents on the main chemical structure. In the synthesis of Telmisartan and its intermediates, the formation of regioisomers is a significant concern, particularly during the alkylation step where the biphenylmethyl group is attached to the benzimidazole nitrogen. The benzimidazole core has multiple nitrogen atoms that could potentially be alkylated, leading to the formation of positional isomers.
While specific regioisomers of this compound are not extensively detailed in the provided search results, the formation of a Telmisartan positional isomer (4'-((1,7'-Dimethyl-2'-propyl-1H,1'H-[2,5'-bibenzo[d]imidazol]-1'-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile) has been reported for a related Telmisartan analogue, highlighting the potential for isomeric impurity formation during synthesis. synzeal.com The control of reaction conditions such as temperature, solvent, and base is critical to ensure the regioselective formation of the desired product and minimize the generation of such isomers.
Degradation Products and Stability Studies
Stability testing is essential to understand how the quality of a substance varies under the influence of environmental factors like temperature and light. Forced degradation studies are conducted under stressed conditions to identify likely degradation products and establish the stability-indicating nature of analytical methods. nih.gov While many studies focus on the final API, Telmisartan, the findings are relevant for understanding the potential degradation pathways of its methyl ester intermediate.
Photostability studies assess the impact of light exposure on a compound. Research on Telmisartan has shown varied results under photolytic stress. Some studies report that Telmisartan is stable when exposed to sunlight for extended periods (e.g., 2 days at 60,000-70,000 lux). researchgate.net Another study also found the drug product to be stable under photolytic stress conditions.
However, one study found that Telmisartan is susceptible to degradation under photo-acidic conditions, leading to the formation of a single major degradation product. nih.gov This product was identified through extensive spectroscopic analysis (LC-MS/TOF, LC-MSn, LC-NMR) as 3-((1,7'-dimethyl-2'-propyl-1H,3'H-2,5'-bibenzo[d]imidazol-3'-yl)methyl)-6H-benzo[c]chromen-6-one . nih.gov This suggests that the stability of Telmisartan and its intermediates to light may be dependent on other factors such as pH. In contrast, another study observed 14.77% degradation of Telmisartan after 48 hours of exposure in photostability studies. humanjournals.com
Table 3: Photolytic Degradation Product
| Degradation Product | Stress Condition | Finding |
|---|---|---|
| 3-((1,7'-dimethyl-2'-propyl-1H,3'H-2,5'-bibenzo[d]imidazol-3'-yl)methyl)-6H-benzo[c]chromen-6-one | Photo-acidic | Formation of a single degradation product. nih.gov |
| Not specified | Photolytic (sunlight) | Drug found to be stable. researchgate.net |
Thermal degradation studies evaluate the effect of temperature on a substance. Telmisartan has generally been found to be stable under thermal stress conditions. One study reported that the solid drug was stable when subjected to 50°C for 60 days in a hot air oven. researchgate.net Similarly, another study found the drug product to be stable when exposed to thermal degradation at 60°C for 24 hours.
However, other reports indicate some susceptibility to thermal degradation. scispace.com The specific degradation products formed under thermal stress are not always fully characterized in all studies, but the potential for degradation underscores the need for controlled storage and transport conditions for both the intermediate and the final API.
Table 4: Summary of Thermal Degradation Findings
| Stress Condition | Finding |
|---|---|
| 50°C for 60 days | Drug found to be stable. researchgate.net |
| 60°C for 24 hours | Drug product found to be stable. |
Acidic and Oxidative Degradation
Forced degradation studies are crucial for identifying the potential degradation products that may arise during the shelf life of a drug substance or from synthetic process instabilities. In the context of Telmisartan and its intermediates like this compound, significant degradation has been observed under acidic and oxidative stress conditions. researchgate.netlppcollegerisod.ac.in
Under acidic hydrolysis, Telmisartan shows considerable degradation. researchgate.net Studies involving exposure to 0.1M hydrochloric acid (HCl) at elevated temperatures (80°C) for several hours resulted in approximately 30% degradation of the drug. Similarly, oxidative conditions lead to the formation of degradation products. scispace.com Exposing Telmisartan to 30% hydrogen peroxide (H₂O₂) has been shown to cause significant degradation, indicating its susceptibility to oxidation.
These studies, while often performed on the final active pharmaceutical ingredient (API), are indicative of the stability of the core molecular structure shared by this compound. The degradation pathways identified are essential for developing stability-indicating analytical methods capable of separating the main compound from all potential degradation products. lppcollegerisod.ac.in
Table 1: Summary of Forced Degradation Findings for Telmisartan
| Stress Condition | Reagent/Method | Observation | Reference |
|---|---|---|---|
| Acidic Hydrolysis | 0.1M HCl at 80°C for 8 hours | Significant degradation (~30%) observed. | |
| Oxidative Degradation | 30% H₂O₂ at room temperature | Significant degradation observed. | scispace.com |
| Alkaline Hydrolysis | 0.1M NaOH at 80°C for 8 hours | Significant degradation (~60%) observed; faster than acidic hydrolysis. | |
| Thermal & Photolytic | Dry heat (50°C); Sunlight exposure | Drug found to be stable. | researchgate.net |
Analytical Strategies for Impurity Quantification and Control
A variety of analytical techniques are employed to quantify and control impurities in pharmaceutical ingredients and their intermediates. ijprajournal.com For Telmisartan and its related compounds, high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most prevalent and powerful methods. ijprajournal.comchemmethod.com These chromatographic techniques are essential for separating the main component from process-related impurities and degradation products. chemmethod.com
Reverse-phase HPLC (RP-HPLC) methods are commonly developed and validated according to International Council on Harmonisation (ICH) guidelines. chemmethod.com These methods are designed to be stability-indicating, meaning they can resolve the API from any degradation products formed under stress conditions. chemmethod.com Method development often involves optimizing parameters such as the column type (e.g., C8 or C18), mobile phase composition (e.g., acetonitrile (B52724) and buffered aqueous solutions), flow rate, and detection wavelength (typically around 230 nm for Telmisartan). scispace.comchemmethod.com The sensitivity of these methods is critical, with validated Limits of Detection (LOD) and Limits of Quantitation (LOQ) often in the range of 0.01% to 0.05% (w/w) for various impurities. chemmethod.comchemmethod.com
Threshold of Toxicological Concern (TTC) for Genotoxic Impurities
Genotoxic impurities (GTIs) are of particular concern in pharmaceuticals due to their potential to damage DNA and cause cancer, even at very low levels. The Threshold of Toxicological Concern (TTC) is a risk assessment concept used to define an acceptable intake for any unstudied chemical that poses a negligible risk of carcinogenicity or other toxic effects. europa.eu
For genotoxic impurities, a widely accepted TTC value is 1.5 µg per person per day. europa.eu This value is considered to be associated with an acceptable lifetime cancer risk (less than 1 in 100,000). europa.eu Regulatory bodies utilize this pragmatic approach when direct toxicological data for a specific impurity is unavailable. europa.eu In the manufacturing of Telmisartan, the synthetic route and starting materials are evaluated to identify any potential genotoxic impurities (PGIs). acs.org Once identified, highly sensitive analytical methods must be developed to detect and quantify these impurities at or below the level dictated by the TTC, ensuring the safety of the final drug product. acs.orgresearchgate.net
Table 2: The Threshold of Toxicological Concern (TTC) Concept
| Concept | Description |
|---|---|
| Definition | A principle for establishing a safe level of exposure to trace chemicals for which complete toxicological data is not available. |
| Genotoxic Impurity (GTI) Limit | A TTC of 1.5 µg/day intake is generally accepted as a limit for GTIs, representing a negligible cancer risk. europa.eu |
| Application | Used to set acceptance criteria for potentially genotoxic impurities in active pharmaceutical ingredients, including Telmisartan. acs.org |
| Requirement | Requires the development of highly sensitive and specific analytical methods to quantify impurities at trace levels. researchgate.net |
Impurity Isolation and Characterization Techniques
When an unknown impurity is detected during analysis, it must be isolated and its chemical structure must be elucidated. researchgate.net This is a critical step in impurity profiling to understand its origin and potential toxicity. registech.com
Table 3: Techniques for Impurity Isolation and Characterization
| Technique | Purpose | Example Application |
|---|---|---|
| Preparative High-Performance Liquid Chromatography (Prep-HPLC) | Isolation and purification of specific impurities from a mixture. researchgate.net | An unknown impurity in a Telmisartan bulk drug sample was successfully isolated using preparative HPLC. researchgate.net |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the impurity. researchgate.net | Provided the molecular ion of the isolated impurity, giving the first clue to its structure. researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information on the molecular structure, connectivity, and stereochemistry. researchgate.net | 2D-NMR spectral data was essential in confirming the structure of 'methyl 4',4'-dibromo methyl biphenyl-2-carboxylate'. researchgate.netresearchgate.net |
Control Strategies in Pharmaceutical Manufacturing
Effective impurity control is a cornerstone of modern pharmaceutical manufacturing and is mandated by regulatory agencies worldwide. registech.com The strategy is multifaceted, beginning with a thorough understanding of the synthetic process and potential sources of impurities. Key control strategies include:
Control of Starting Materials: The quality of raw materials and intermediates is paramount. Impurities present in starting materials can be carried through the synthesis to the final product. chemmethod.com Therefore, stringent specifications and analytical testing for starting materials are necessary.
Process Optimization and Monitoring: The manufacturing process itself is carefully designed and optimized to minimize the formation of impurities. registech.com Critical process parameters (e.g., temperature, reaction time, pH) are identified and monitored to ensure the reaction proceeds as intended and side-reactions are suppressed.
Purification Procedures: Robust purification steps, such as crystallization, are implemented at intermediate and final stages to effectively remove impurities. The efficiency of these purification steps is validated to ensure consistency.
Validated Analytical Methods: As described previously, validated, stability-indicating analytical methods (like HPLC) are used for quality control. gmpinsiders.com These methods are applied for the release testing of raw materials, intermediates, and the final API, ensuring that all known and unknown impurities are below their specified limits. registech.comgmpinsiders.com
By implementing a holistic control strategy that integrates process understanding with advanced analytical techniques, manufacturers can ensure the consistent production of high-purity this compound and, subsequently, the final Telmisartan API, meeting all quality and safety standards. registech.com
Compound Names Mentioned
Telmisartan Methyl Ester As a Prodrug or Intermediate in Drug Synthesis
Prodrug Design Principles and Relevance
A prodrug is an inactive or less active derivative of a drug molecule that undergoes transformation within the body to release the active parent drug scirp.orgnih.gov. The ester prodrug strategy is one of the most common and successful approaches in drug design, aimed at overcoming pharmaceutical and pharmacokinetic barriers nih.gov.
The activation of ester prodrugs is predominantly carried out by a ubiquitous group of enzymes called esterases . These enzymes, found in high concentrations in the liver, intestines, and blood, catalyze the hydrolysis of the ester bond scirp.orgnih.gov. This enzymatic cleavage efficiently converts the ester prodrug back into its active carboxylic acid form and a corresponding alcohol nih.gov. Carboxylesterases are particularly important in this process and are often used in in-vitro models to screen and predict the in-vivo stability and activation of ester prodrugs scirp.org. This biological mechanism is a cornerstone of the ester prodrug strategy, allowing for the controlled release of an active pharmaceutical ingredient from its temporarily masked, inactive form researchgate.net.
Esterification, the process of converting a carboxylic acid group to an ester, is a powerful tool for modifying a drug's physicochemical properties to improve its pharmacokinetic profile scirp.org. Key improvements achieved through this strategy include:
Enhanced Lipophilicity and Permeability: Many drugs containing polar carboxylate groups exhibit poor permeability across biological membranes nih.gov. By masking this charged group with an ester, the molecule becomes more lipophilic (fat-soluble), which can significantly enhance its ability to diffuse across cell membranes, thereby improving absorption and bioavailability scirp.orgmdpi.com.
Increased Stability: The ester linkage can protect the parent drug from degradation in the gastrointestinal tract, ensuring more of the drug is available for absorption mdpi.com.
Prolonged Action: By converting a drug into an ester, its release can be sustained over a longer period as it is gradually hydrolyzed by esterases. This can lead to a more prolonged therapeutic effect and may reduce dosing frequency scirp.orgpioneerpublisher.com.
Targeted Delivery: While esterases are widespread, their expression levels can vary between different tissues. This variability can potentially be exploited to design prodrugs that are preferentially activated at a specific site of action, although achieving high tissue selectivity remains a challenge due to the broad distribution of these enzymes nih.gov.
This approach of temporarily masking polar functional groups has been successfully applied to numerous medications to enhance their delivery and efficacy nih.govnih.gov.
Telmisartan (B1682998) Methyl Ester as a Synthetic Intermediate for Telmisartan
Telmisartan methyl ester is a pivotal precursor in several key industrial syntheses of telmisartan google.comnih.gov. A common synthetic pathway involves the nucleophilic substitution reaction between the bis-benzimidazole core of telmisartan, specifically 2-n-propyl-4-methyl-6-(1'-methylbenzimidazol-2-yl)benzimidazole, and an alkylating agent, 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid methyl ester google.cominnospk.com. This reaction directly yields this compound google.comgoogle.com.
The final and critical step in the synthesis is the hydrolysis, or saponification, of the methyl ester group to the free carboxylic acid, which is the active telmisartan molecule google.com. This conversion is typically achieved under basic conditions google.com. Various methods have been reported for this hydrolysis step, demonstrating its robustness and applicability in large-scale production.
Table 1: Reported Conditions for the Hydrolysis of this compound to Telmisartan
| Reagents | Solvent(s) | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Potassium Hydroxide (B78521) (KOH) | Methanol (B129727) | 24 hours (reflux) | 96% | |
| Potassium Hydroxide (KOH) | Methanol | 24 hours (reflux) | 92% | |
| Potassium Hydroxide (KOH) | Methanol | 24 hours (reflux) | 90% | |
| Acid or Base | C1-5 alcohol-water | 1-10 hours | Not specified |
This step is crucial as it unmasks the carboxylic acid functional group, which is essential for the pharmacological activity of telmisartan as an angiotensin II receptor blocker.
Research on Telmisartan Derivatives from Methyl Ester Precursors
The core biphenyl (B1667301) methyl ester structure used in telmisartan synthesis also serves as a versatile starting point for the development of new, structurally related compounds with potential therapeutic applications. Researchers have utilized methyl 4′‐(bromomethyl)‐[1,1′‐biphenyl]‐2‐carboxylate as a key building block to synthesize novel telmisartan derivatives.
In one study, this methyl ester precursor was reacted with different heterocyclic cores—specifically carbazole (B46965) and indole—in place of the benzimidazole (B57391) moiety found in telmisartan nih.gov. The goal was to investigate how changes to the heterocyclic core would affect the compound's ability to act as a cell death modulator to circumvent imatinib (B729) resistance in Chronic Myeloid Leukemia (CML) nih.gov. The synthesis produced a series of methyl ester derivatives, which were then subjected to saponification to yield the final carboxylic acid products nih.gov.
Table 2: Synthesis of Telmisartan-Related Derivatives from a Methyl Ester Precursor
| Heterocyclic Core | Resulting Methyl Ester Intermediate | Final Carboxylic Acid Derivative | Purpose of Research | Reference |
|---|---|---|---|---|
| 9H-Carbazole | Methyl 4'-((9H-carbazol-9-yl)methyl)-[1,1'-biphenyl]-2-carboxylate | 4'-((9H-Carbazol-9-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid | To investigate sensitizing effects for imatinib treatment in resistant CML cells. | nih.gov |
| 2-Propyl-1H-benzo[d]imidazole | Methyl 4'-((2-propyl-1H-benzo[d]imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylate | 4'-((2-Propyl-1H-benzo[d]imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid |
The findings indicated that the benzimidazole derivatives were more potent as cell death modulators than the corresponding carbazoles or indoles nih.gov. This line of research highlights the utility of methyl ester precursors not only for the synthesis of existing drugs like telmisartan but also as a platform for medicinal chemistry efforts to discover new therapeutic agents.
Preclinical Investigations Involving Telmisartan Methyl Ester
Metabolic Fate Studies
The metabolic fate of a compound is crucial in understanding its efficacy and safety. For Telmisartan (B1682998) methyl ester, it is hypothesized that it is rapidly hydrolyzed to the active moiety, Telmisartan, by esterases present in the body.
Specific in vitro metabolic studies on Telmisartan methyl ester using hepatocytes are not extensively reported in publicly available scientific literature. However, hepatocytes are a standard in vitro model for studying drug metabolism as they contain a full complement of metabolic enzymes. It is anticipated that if this compound were incubated with hepatocytes, the primary metabolic pathway would be the rapid hydrolysis of the ester bond to form Telmisartan. This reaction is likely mediated by carboxylesterases, which are abundant in hepatocytes.
Further metabolism would then follow the known pathways of Telmisartan. The metabolism of Telmisartan is known to be minor and primarily occurs through conjugation to form a pharmacologically inactive acyl-glucuronide. The cytochrome P450 isoenzymes are not significantly involved in the metabolism of Telmisartan drugbank.com.
Direct in vivo metabolic studies detailing the fate of this compound in animal models such as rats and mice are not well-documented in the available literature. It is presumed that following administration, this compound would undergo rapid and extensive first-pass metabolism, primarily in the intestine and liver, where esterases would convert it to the active drug, Telmisartan.
Studies on Telmisartan in rats have shown that it can ameliorate metabolic syndrome, suggesting good absorption and distribution to target tissues nih.gov. The primary metabolite of Telmisartan identified in plasma and urine is the glucuronide of the parent compound drugbank.com. Therefore, in an in vivo study of this compound, the expected major circulating and excreted compounds would be Telmisartan and its glucuronide conjugate.
Pharmacokinetic Studies in Animal Models
Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. While specific pharmacokinetic data for this compound is scarce, the profile of its active form, Telmisartan, has been studied in animal models.
Following oral administration, this compound is expected to be absorbed from the gastrointestinal tract. As a more lipophilic prodrug, it may exhibit enhanced absorption characteristics compared to Telmisartan. Once absorbed, it is likely rapidly converted to Telmisartan.
The distribution of Telmisartan has been studied in rats and mice. For instance, in a study investigating drug-drug interactions, canagliflozin (B192856) was found to be widely distributed in various tissues, and co-administration with Telmisartan significantly increased the concentration of canagliflozin in the heart, liver, lung, and kidney tissues amegroups.orgnih.gov. Telmisartan itself is highly bound to plasma proteins (>99.5%), mainly to albumin and alpha-1 acid glycoprotein, and has a large volume of distribution of approximately 500 liters, indicating extensive tissue distribution drugbank.com.
Specific studies on the excretion pathways of this compound are not available. However, the excretion of Telmisartan has been investigated. In conscious dogs, both intravenous and oral administration of Telmisartan led to increased diuresis and natriuresis, without affecting potassium or creatinine (B1669602) excretion nih.gov. This suggests a renal contribution to its pharmacological effect, although the primary route of elimination for Telmisartan is through the feces after biliary excretion of the glucuronide conjugate.
The development and validation of bioanalytical methods are critical for the quantitative determination of drugs in biological matrices like plasma, which is fundamental for pharmacokinetic studies. While no methods have been specifically published for the quantification of this compound, several validated HPLC and LC-MS/MS methods are available for the determination of Telmisartan in rat and human plasma. These methods would be directly applicable to pharmacokinetic studies of this compound, as the primary analyte of interest would be the active metabolite, Telmisartan.
A simple, rapid, and sensitive reversed-phase high-performance liquid chromatographic (HPLC) method has been developed for the estimation of Telmisartan in rat plasma banglajol.info. This method involves a straightforward extraction of the drug from plasma and has been successfully applied to pharmacokinetic studies in Wistar rats banglajol.info. Another validated HPLC method for Telmisartan in rat plasma utilized liquid-liquid extraction with ethanol (B145695) ump.edu.my.
Below are data tables summarizing the key parameters of some of the validated bioanalytical methods for Telmisartan in rat plasma.
Table 1: Validated HPLC Method for Telmisartan in Rat Plasma
| Parameter | Details |
|---|---|
| Matrix | Rat Plasma |
| Analytical Technique | High-Performance Liquid Chromatography (HPLC) |
| Extraction Method | Organic Solvent Extraction |
| Linearity Range | 10 to 1000 ng/mL |
| Correlation Coefficient (r²) | 0.9942 |
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Application | Pharmacokinetic studies in Wistar rats |
Data from a study on the development and validation of a bioanalytical HPLC method for the estimation of Telmisartan in rat plasma. banglajol.info
Table 2: Alternative Validated HPLC Method for Telmisartan in Rat Plasma
| Parameter | Details |
|---|---|
| Matrix | Rat Plasma |
| Analytical Technique | High-Performance Liquid Chromatography (HPLC) |
| Extraction Method | Liquid-Liquid Extraction with Ethanol |
| Linearity Range | 0.7 to 10 µg/mL |
| Correlation Coefficient (r²) | 0.9979 |
| Limit of Detection (LOD) | 0.025 µg/mL |
| Limit of Quantification (LOQ) | 0.07 µg/mL |
| Application | Pharmacokinetic study in Sprague-Dawley rats |
Data from a study on a bioanalytical method for the quantification of Telmisartan in rat plasma. ump.edu.my
These validated methods demonstrate the feasibility of accurately measuring Telmisartan concentrations in plasma, which is essential for characterizing the pharmacokinetic profile following the administration of this compound.
Pharmacodynamic Research and Mechanistic Insights
This compound, a derivative of the angiotensin II receptor blocker telmisartan, has been the subject of preclinical research to elucidate its pharmacodynamic properties and mechanisms of action, particularly concerning its potential therapeutic applications beyond hypertension. These investigations have explored its interactions with key receptors, its influence on cellular signaling pathways, and its efficacy in models of diseases such as liver fibrosis and cancer.
Telmisartan is well-documented for its high affinity and slow dissociation from the angiotensin II type 1 (AT1) receptor, which underlies its potent antihypertensive effects. nih.govnih.gov The chemical structure of telmisartan, particularly its carboxylic acid group, is crucial for this strong interaction with the AT1 receptor. iiarjournals.org
Modification of this carboxylic acid group to form this compound is a key structural change. In the broader development of telmisartan derivatives for novel therapeutic uses, such as anticancer agents, the goal has often been to reduce AT1 receptor activity to avoid potential dose-limiting side effects like hypotension. iiarjournals.org Studies on various telmisartan derivatives have shown that alterations to the carboxylic acid moiety can indeed decrease affinity for the AT1 receptor. iiarjournals.org While direct quantitative binding affinity data for this compound is not extensively published in comparative studies, the principle of its design within broader research on telmisartan derivatives suggests a likely reduced affinity for the AT1 receptor compared to the parent compound. This modification is foundational to exploring its effects in other therapeutic areas where AT1 receptor blockade is not the primary goal.
Table 1: Comparative Binding Affinity of Telmisartan and Other Angiotensin II Receptor Blockers (ARBs) to the AT1 Receptor This table provides context on the parent compound's receptor affinity. Data for the methyl ester derivative is not available in these comparative studies.
| Compound | Dissociation Half-Life (minutes) | Rank Order of Affinity |
| Telmisartan | 213 | 1 |
| Olmesartan | 166 | 2 |
| Candesartan | 133 | 3 |
| EXP3174 (active metabolite of Losartan) | 81 | 4 |
| Valsartan | 70 | 5 |
| Losartan | 67 | 6 |
Data sourced from studies on the parent compound, Telmisartan. nih.gov
Research into this compound and related derivatives has uncovered significant effects on various cellular signaling pathways, distinct from the canonical renin-angiotensin system blockade.
One of the key areas of investigation is the compound's influence on pathways related to cancer stem cells (CSCs). Preclinical studies have shown that telmisartan derivatives, including the methyl ester (referred to as telmi-ester), can interfere with mechanisms that contribute to therapy resistance in cancers. nih.govacs.orgresearchgate.net A primary mechanism identified is the interference with hyperactivated STAT5 signaling, a crucial pathway for the persistence and survival of CSCs. researchgate.net By modulating this pathway, this compound helps to overcome drug resistance. researchgate.net
Another important signaling molecule is the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor involved in metabolism and inflammation. drugbank.comnih.gov Telmisartan itself is known to be a partial agonist of PPARγ. drugbank.comnih.gov However, studies on telmisartan derivatives indicate that this activity can be modified. Research on a lead structure of this compound showed that it only slightly activated PPARγ, and there appears to be no direct correlation between the level of PPARγ activation and the sensitization of cancer cells to treatment. nih.gov
In the context of liver fibrosis, the parent compound telmisartan has been shown to inhibit the non-canonical TGF-β/JAK2/STAT3 signaling pathway, which is involved in the activation of hepatic stellate cells and the progression of fibrosis. researchgate.net
The unique pharmacodynamic profile of this compound has prompted investigations into its utility in therapeutic areas outside of its parent compound's primary indication of hypertension.
Cancer Stem Cells:
A significant body of research has focused on the potential of telmisartan derivatives, specifically this compound, in oncology. nih.govacs.org These compounds have been identified as effective chemosensitizers that can target and help eradicate therapy-resistant cancer stem cells (CSCs). nih.govresearchgate.net The introduction of a methyl carboxylate group in place of the carboxylic acid on the telmisartan structure was found to significantly enhance this chemosensitizing effect. researchgate.net
In preclinical models of chronic myeloid leukemia (CML), this compound (telmi-ester) demonstrated the ability to sensitize resistant CML cells to imatinib (B729), a standard tyrosine kinase inhibitor. nih.gov When used in combination with imatinib, a telmisartan derivative with a methyl ester group induced a cell death rate of approximately 80% in resistant cells. nih.gov Further studies have shown efficacy in models of ovarian and prostate cancer. researchgate.net The mechanism of action involves interfering with CSC persistence pathways, such as hyperactivated STAT5 signaling and increased activity of drug transporters like ABCB1. acs.orgresearchgate.net
Table 2: Efficacy of Telmisartan Derivatives in Overcoming Imatinib Resistance in K562-Resistant CML Cells
| Compound/Combination | Effect on Cell Death/Viability |
| Imatinib + this compound derivative (2b) | Induces cell death rate of approximately 80% |
| Imatinib + Telmisartan lead structure (3b) | Induces cell death rates of 30-40% |
| This compound (telmi-ester) + Imatinib | Significantly reduces the number of cancer cell colonies in primary CML patient samples |
Data is compiled from preclinical studies on telmisartan derivatives. acs.orgnih.gov
Liver Fibrosis:
Telmisartan has demonstrated anti-fibrotic effects in preclinical models of liver fibrosis. nih.gov Its therapeutic use for this condition, however, is limited by its primary antihypertensive action, which can cause systemic hypotension. nih.govmit.edu To address this, research has focused on creating prodrugs of telmisartan that are preferentially activated in diseased liver tissue. mit.edu These efforts have involved the development of macromolecular telmisartan prodrugs, such as brush-arm star polymers with ester linkages, designed for a depot-like release of the active drug in the fibrotic liver. mit.edu This approach has shown improved efficacy in reducing liver fibrosis in mouse models while avoiding significant drops in blood pressure. nih.govmit.edu While these advanced prodrugs utilize ester chemistry, specific preclinical investigations focusing solely on the simple this compound for liver fibrosis are less prevalent in the literature. The broader research into telmisartan prodrugs, however, supports the principle of modifying the carboxylic acid group to achieve targeted therapeutic effects in liver disease. mit.edu
Q & A
Q. What are the standard synthetic routes for Telmisartan methyl ester, and how is reaction efficiency quantified?
this compound is synthesized via esterification of Telmisartan using methanol under acidic or enzymatic catalysis. Key steps include monitoring reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Yield optimization often involves adjusting molar ratios (e.g., alcohol-to-acid ratio) and catalyst concentration (e.g., sulfuric acid or lipases). Reaction efficiency is quantified using gravimetric yield calculations and validated via spectroscopic characterization (e.g., H/C NMR) .
Q. Which analytical techniques are recommended for characterizing this compound purity and structural integrity?
- HPLC : Used for purity assessment under conditions such as a C18 column, mobile phase (e.g., acetonitrile:phosphate buffer, 60:40), and UV detection at 254 nm .
- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H] at m/z 515.6) .
- NMR Spectroscopy : H NMR (δ 3.85 ppm for methyl ester group) and C NMR (δ 170-175 ppm for carbonyl) verify structural integrity .
- Elemental Analysis : Validates purity (>98%) by matching calculated vs. observed C, H, N percentages .
Q. How are impurities in this compound profiled during synthesis?
Impurities (e.g., desmethyl derivatives or brominated intermediates) are identified using reverse-phase HPLC with photodiode array detection. Reference standards (e.g., ACI 200812, CAS 114772-38-2) and spiking experiments validate impurity peaks. Quantitation follows ICH guidelines, with limits set at <0.1% for individual impurities .
Advanced Research Questions
Q. How can Taguchi experimental design optimize the synthesis of this compound?
The Taguchi method employs orthogonal arrays (e.g., L9) to test parameters like catalyst type (acidic vs. basic), concentration (0.5–1.5 wt%), and temperature (40–60°C). Signal-to-noise (S/N) ratios prioritize factors; for example, catalyst concentration may dominate yield (77.6% contribution in biodiesel analog studies). Validation runs under optimal conditions (e.g., 1.5 wt% KOH, 60°C) achieve yields >95% with ANOVA confirming significance (p < 0.05) .
Q. What strategies resolve contradictions in catalytic efficiency data across studies?
Contradictions (e.g., basic vs. acidic catalyst efficacy) are addressed via systematic parameter screening using design of experiments (DOE). Response surface methodology (RSM) identifies interactions between variables (e.g., alcohol-to-oil ratio and temperature). Meta-analyses of published data with fixed variables (e.g., fixed molar ratio) isolate catalyst-specific effects .
Q. How does this compound’s solubility profile influence formulation strategies?
this compound is practically insoluble in water but dissolves in methyl alcohol (14 mg/mL) and dichloromethane. Self-microemulsifying drug delivery systems (SMEDDS) using Capryol 90, Tween 80, and Tetraglycol (optimized via D-optimal design) enhance solubility to 4.06 mg/mL and achieve >90% dissolution in 5 minutes. Droplet size (22 nm) and polydispersity index (<0.2) are critical quality attributes .
Q. What in vitro models assess PPARγ-dependent mechanisms of this compound beyond AT1 receptor blockade?
- Vascular tension assays : Mouse mesenteric arteries pre-treated with GW9662 (PPARγ antagonist) or L-NAME (eNOS inhibitor) to isolate PPARγ-eNOS pathways .
- Gene knockout models : eNOS or PPARγ mice confirm pathway specificity.
- Transcriptional inhibition : Actinomycin-D blocks PPARγ-mediated eNOS upregulation, validated via qPCR and Western blot .
Q. How are mixture designs applied in developing nanoformulations for this compound?
D-optimal mixture design optimizes SMEDDS components (oil, surfactant, co-surfactant) by evaluating responses like droplet size and dissolution rate. Constraints include solubility (>4 mg/mL) and emulsification time (<60 sec). Validation includes stability studies (40°C/75% RH, 3 months) and pharmacokinetic profiling in rodent models .
Methodological Considerations
- Data Reproducibility : Detailed experimental protocols (e.g., HPLC gradients, NMR parameters) must be included in supplementary materials to enable replication .
- Statistical Validation : Use ANOVA for DOE results and report p-values with confidence intervals (e.g., 95% CI for yield optimization) .
- Ethical Compliance : Adhere to pharmacopeial guidelines (e.g., USP 36) for compound storage (airtight containers, light protection) and handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
